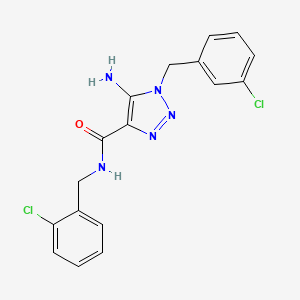

5-amino-N-(2-chlorobenzyl)-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

5-amino-N-[(2-chlorophenyl)methyl]-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2N5O/c18-13-6-3-4-11(8-13)10-24-16(20)15(22-23-24)17(25)21-9-12-5-1-2-7-14(12)19/h1-8H,9-10,20H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVWQTHZKLFXICB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Cl)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(2-chlorobenzyl)-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

-

Formation of the Triazole Ring: : The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide and alkyne precursors are chosen to introduce the desired substituents on the triazole ring.

-

Substitution Reactions: : The amino and chlorobenzyl groups are introduced through nucleophilic substitution reactions. For example, the amino group can be introduced by reacting the triazole intermediate with an amine, while the chlorobenzyl groups can be introduced via alkylation reactions using chlorobenzyl halides.

-

Carboxamide Formation: : The carboxamide group is typically introduced by reacting the triazole intermediate with a suitable carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

Substitution: The chlorobenzyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Amines.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for further functionalization, making it valuable in the development of new materials and catalysts.

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific substituents on this compound may enhance its binding affinity to biological targets, making it a candidate for drug development.

Medicine

Medicinally, this compound could be explored for its therapeutic potential. Triazole derivatives are known for their antifungal, antibacterial, and antiviral activities. The presence of amino and chlorobenzyl groups may further enhance these properties, making it a promising lead compound for new drugs.

Industry

In industry, this compound could be used in the development of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-amino-N-(2-chlorobenzyl)-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can form hydrogen bonds and π-π interactions with biological targets, while the amino and chlorobenzyl groups can enhance binding specificity and affinity.

Comparison with Similar Compounds

Research Findings and Implications

- Structure-Activity Relationship (SAR): The amino group at the 5-position is critical for hydrogen bonding with target proteins (e.g., kinases), while chlorobenzyl groups enhance hydrophobic interactions.

- Metabolic Stability : Chlorinated derivatives (e.g., target compound) may exhibit longer half-lives than fluorinated or methoxylated analogues due to resistance to oxidative metabolism.

- Crystallographic Data : Triazole-carboxamides often form stable crystal lattices via NH···O and Cl···π interactions (e.g., ).

Biological Activity

5-amino-N-(2-chlorobenzyl)-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmacology.

- Molecular Formula : C15H14ClN5O

- Molecular Weight : 347.82 g/mol

- CAS Number : 899737-04-3

Synthesis

The synthesis of triazole derivatives typically involves the azide-alkyne cycloaddition reaction. This method allows for the incorporation of various substituents that can enhance biological activity. The specific synthesis pathway for this compound has not been extensively documented in the available literature.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of triazole derivatives. For instance, compounds with a similar structure have exhibited significant cytotoxic effects against various cancer cell lines. The compound 5i from a related study demonstrated an IC50 value of 6.06 μM against H460 lung cancer cells, indicating its potential as an anticancer agent .

The biological activity of triazole derivatives is often attributed to their ability to induce apoptosis and generate reactive oxygen species (ROS) within cancer cells. For example, compounds similar to this compound have shown to increase the expression of LC3 and γ-H2AX proteins, which are markers associated with autophagy and DNA damage response respectively .

Antimicrobial Properties

Triazoles are also recognized for their antimicrobial activities. Research indicates that certain triazole hybrids possess broad-spectrum activity against bacteria and fungi. For instance, related compounds have demonstrated efficacy against E. coli, with minimum inhibitory concentrations (MIC) as low as 0.0063 μmol/mL .

Data Table: Biological Activity Overview

Case Studies

Several studies have investigated the biological activities of triazole derivatives:

- Antitumor Effects : A study evaluated a series of triazole hybrids and found that certain compounds significantly inhibited cell proliferation in lung cancer models .

- Antimicrobial Activity : Research on triazole derivatives showed promising results against various microbial strains, suggesting their potential use in treating infections .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 5-amino-N-(2-chlorobenzyl)-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide, and how can they be addressed methodologically?

- Answer : The synthesis involves multi-step reactions, including condensation of substituted benzylamines and azide intermediates. A major challenge is controlling regioselectivity during triazole ring formation. To address this, researchers should use copper-catalyzed azide-alkyne cycloaddition (CuAAC) with optimized stoichiometry and temperature gradients (e.g., 60–80°C for 12–24 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound from byproducts . Low solubility in aqueous media can be mitigated by using co-solvents like DMSO or PEG-400 during biological assays .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Answer : Use a combination of spectroscopic techniques:

- NMR (1H/13C) to verify substituent positions on the triazole ring and benzyl groups.

- High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., C17H14Cl2N5O).

- X-ray crystallography (if single crystals are obtainable) to resolve bond angles and spatial arrangement, referencing databases like the Cambridge Structural Database (CSD) .

Q. What experimental strategies improve the solubility of this compound for in vitro assays?

- Answer : Solubility limitations (common in triazole derivatives) can be addressed via:

- Co-solvent systems : Use DMSO (≤1% v/v) in cell culture media.

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) at the 5-amino position without compromising bioactivity .

Advanced Research Questions

Q. How does the substitution pattern (2-chlorobenzyl vs. 3-chlorobenzyl) influence this compound’s enzyme inhibition profile?

- Answer : The 2-chlorobenzyl group enhances steric hindrance near the triazole core, potentially increasing selectivity for kinases with hydrophobic active sites. In contrast, the 3-chlorobenzyl moiety may improve π-π stacking with aromatic residues in enzymes like PIM-1 kinase. To validate, conduct molecular docking simulations (AutoDock Vina, PDB: 2OIQ) paired with kinase inhibition assays (e.g., ADP-Glo™) across a panel of 50+ kinases. Compare IC50 values to map structure-activity relationships (SAR) .

Q. What methodologies resolve contradictions in reported biological activity data (e.g., anti-cancer vs. neuroprotective effects)?

- Answer : Discrepancies often arise from assay conditions (e.g., cell lines, dosing schedules). Standardize protocols:

- Use NCI-60 cell line panels for cytotoxicity profiling.

- For neuroprotection studies, employ primary neuronal cultures (e.g., SH-SY5Y) under oxidative stress (H2O2-induced) with endpoints like ROS scavenging (DCFH-DA assay) and caspase-3 activation. Cross-validate findings with transcriptomics (RNA-seq) to identify pathway-specific effects .

Q. How can researchers optimize this compound for in vivo pharmacokinetic (PK) studies?

- Answer : Address poor oral bioavailability via:

- Prodrug design : Mask the carboxamide group with ester linkages (e.g., pivaloyloxymethyl) to enhance intestinal absorption.

- Nanoparticle encapsulation : Use PLGA nanoparticles (150–200 nm) for sustained release. Validate PK parameters (Cmax, t1/2) in rodent models via LC-MS/MS plasma analysis .

Methodological Guidance Tables

Future Research Directions

- Mechanistic Studies : Use cryo-EM to visualize compound-enzyme complexes at near-atomic resolution.

- Toxicology : Conduct AMES tests and micronucleus assays to assess genotoxicity thresholds.

- Computational Design : Apply AI-driven QSAR models (e.g., DeepChem) to predict novel derivatives with improved ADMET profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.